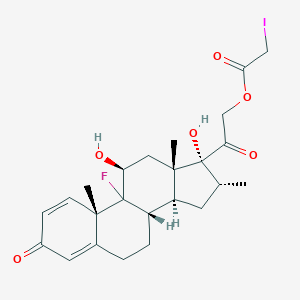
Dexamethasone 21-iodoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexamethasone 21-iodoacetate, also known as this compound, is a useful research compound. Its molecular formula is C24H30FIO6 and its molecular weight is 560.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnadienes - Pregnadienetriols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Dexamethasone 21-iodoacetate has shown remarkable efficacy in reducing inflammation in various animal models. A notable study demonstrated that macrophage-derived microvesicles (MV-DEX) encapsulating dexamethasone effectively targeted inflamed kidneys, significantly reducing renal inflammation and fibrosis compared to free dexamethasone treatments. This method not only enhanced therapeutic efficacy but also minimized the side effects commonly associated with glucocorticoid therapy, such as hyperglycemia and suppression of the hypothalamic-pituitary-adrenal (HPA) axis .
Table 1: Anti-Inflammatory Efficacy of MV-DEX
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Renal Inflammation | Murine models | MV-DEX reduced renal injury significantly |
| Chronic Glucocorticoid Effects | MV-DEX treated mice | Fewer side effects compared to free dexamethasone |
Immunological Effects
Research has indicated that dexamethasone can profoundly alter the immunological state of human testicular peritubular cells (HTPCs). A study found that treatment with dexamethasone decreased pro-inflammatory cytokines such as IL-6 and IL-8, suggesting potential applications in managing conditions involving immune dysregulation . The proteomic analysis revealed significant changes in protein expression after treatment, highlighting its role in modulating immune responses.
Table 2: Cytokine Regulation by Dexamethasone
| Cytokine | Expression Change | Method Used |
|---|---|---|
| IL-6 | Decreased | qPCR, ELISA |
| IL-8 | Decreased | qPCR, ELISA |
Muscle Function and Electrolyte Balance
This compound has been investigated for its effects on skeletal muscle function. A study involving healthy male subjects showed that dexamethasone administration increased the expression of Na+,K+ pump subunits, which are crucial for muscle contraction and electrolyte balance during exercise . This finding suggests potential applications in treating conditions related to muscle weakness or electrolyte imbalances.
Table 3: Effects on Na+,K+ Pump Expression
| Subunit | Expression Change (%) | Statistical Significance |
|---|---|---|
| α1 | +17% | P < 0.05 |
| α2 | +17% | P < 0.05 |
| β1 | +6% | P < 0.05 |
| β2 | +8% | P < 0.05 |
COVID-19 Treatment
Dexamethasone has gained attention for its role in treating severe COVID-19 cases. Research indicates that it can bind to the SARS-CoV-2 spike protein, inhibiting its interaction with ACE2, which is critical for viral entry into cells . Clinical trials have shown that dexamethasone reduces mortality rates among patients requiring mechanical ventilation or supplemental oxygen .
Table 4: Clinical Outcomes in COVID-19 Patients
| Treatment Type | Mortality Reduction (%) | Patient Condition |
|---|---|---|
| Dexamethasone | Significant | Requiring mechanical ventilation |
| Other Glucocorticoids | Similar effects | Requiring supplemental oxygen |
Tendon Inflammation Management
In the context of musculoskeletal disorders, dexamethasone's intratendinous delivery using porous microspheres has shown promise in reducing inflammation associated with tendon injuries. Studies reported sustained release of dexamethasone leading to decreased cytokine levels and improved biomechanical properties of tendons .
Table 5: Tendon Treatment Outcomes
| Treatment Method | Key Findings |
|---|---|
| Intratendinous DEX/PMSs | Reduced IL-1β, IL-6, TNF-α levels; improved collagen content |
Propiedades
Número CAS |
1893-66-9 |
|---|---|
Fórmula molecular |
C24H30FIO6 |
Peso molecular |
560.4 g/mol |
Nombre IUPAC |
[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate |
InChI |
InChI=1S/C24H30FIO6/c1-13-8-17-16-5-4-14-9-15(27)6-7-21(14,2)23(16,25)18(28)10-22(17,3)24(13,31)19(29)12-32-20(30)11-26/h6-7,9,13,16-18,28,31H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18+,21+,22+,23?,24+/m1/s1 |
Clave InChI |
SBWPMXHFJJCNJZ-OWWZPINESA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CI)O)C)O)F)C |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CI)O)C)O)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CI)O)C)O)F)C |
Sinónimos |
dexamethasone 21-iodoacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















